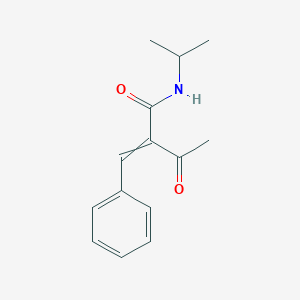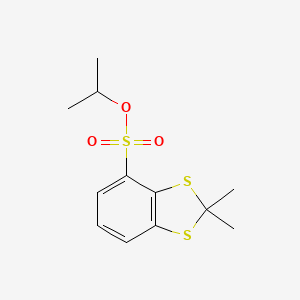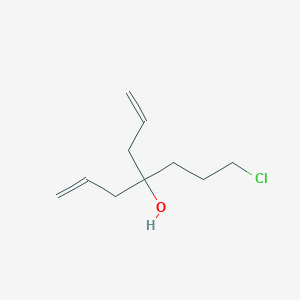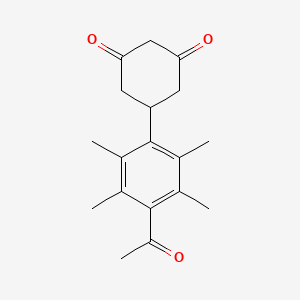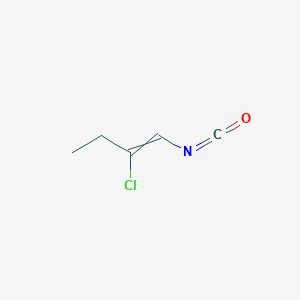
2-Chloro-1-isocyanatobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-isocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNO It is characterized by the presence of both a chloro group and an isocyanate group attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanatobut-1-ene typically involves the reaction of 2-chlorobut-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently rearranges to form the isocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Chloro-1-isocyanatobut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalides or halohydrins.
Polymerization Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as polyols, to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Hydrogen halides, halogens
Catalysts: Triethylamine, dibutyltin dilaurate (for polymerization)
Major Products Formed:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Polyurethanes: Formed by the reaction with polyols
科学的研究の応用
2-Chloro-1-isocyanatobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polyurethanes, which are widely used in coatings, adhesives, foams, and elastomers.
作用機序
The mechanism of action of 2-Chloro-1-isocyanatobut-1-ene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of polyurethanes and the modification of biomolecules.
類似化合物との比較
- 2-Chloro-1-isocyanatobut-2-ene
- 1-Chloro-2-isocyanatobut-1-ene
- 2-Chloro-1-isocyanatoprop-1-ene
Comparison: 2-Chloro-1-isocyanatobut-1-ene is unique due to the specific positioning of the chloro and isocyanate groups on the butene backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
88310-66-1 |
|---|---|
分子式 |
C5H6ClNO |
分子量 |
131.56 g/mol |
IUPAC名 |
2-chloro-1-isocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNO/c1-2-5(6)3-7-4-8/h3H,2H2,1H3 |
InChIキー |
ILQPCOIKNLUNKG-UHFFFAOYSA-N |
正規SMILES |
CCC(=CN=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


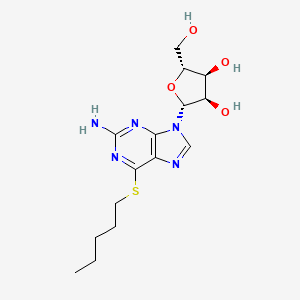
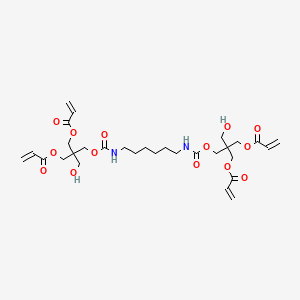
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
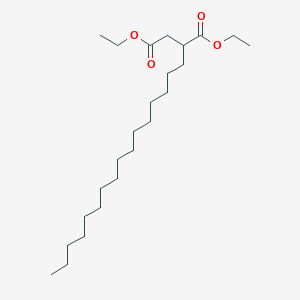
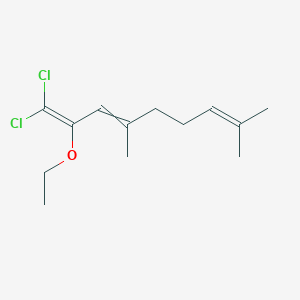
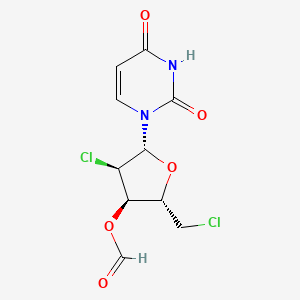
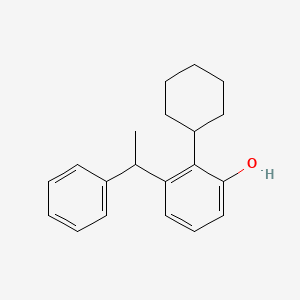
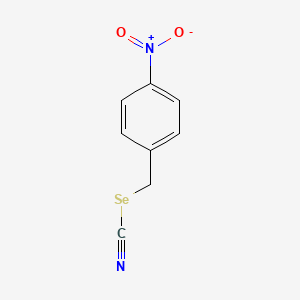
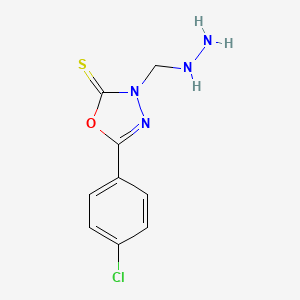
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
